1-Butylpyrrolidin-2-one is an organic compound with the molecular formula C₈H₁₅NO. This compound is a derivative of pyrrolidinone, featuring a butyl group attached to the nitrogen atom of the five-membered pyrrolidinone ring. It is typically encountered as a colorless liquid with a mild odor and is known for its excellent solvency power, high boiling point, and chemical stability. These properties make it a valuable solvent in various industrial applications, including organic synthesis and polymer production .
While considered a safer alternative, it's important to always handle 1-BP with appropriate personal protective equipment (PPE) in a well-ventilated area as it can still cause skin and eye irritation [].
The mechanism of action primarily involves its role as a solvent, where it interacts with solute molecules through hydrogen bonding and van der Waals forces, facilitating dissolution and reaction processes.
Research indicates that 1-Butylpyrrolidin-2-one exhibits potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it serves as a medium for biological reactions and processes, making it relevant in medicinal chemistry and drug delivery systems .
There are several methods for synthesizing 1-Butylpyrrolidin-2-one:
1-Butylpyrrolidin-2-one finds numerous applications across different fields:
Several compounds share structural similarities with 1-Butylpyrrolidin-2-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-Methylpyrrolidin-2-one | C₇H₁₃NO | Methyl group instead of butyl; lower boiling point |
N-Ethylpyrrolidin-2-one | C₈H₁₅NO | Ethyl group; similar applications but different solubility characteristics |
N-Hexylpyrrolidin-2-one | C₉H₁₉NO | Longer alkyl chain; potentially improved solubility in non-polar solvents |
N-Cyclohexylpyrrolidin-2-one | C₉H₁₅NO | Cyclohexane ring; unique steric properties affecting reactivity |
Each of these compounds exhibits distinct physical and chemical properties that influence their utility in various industrial and biological contexts. The unique combination of high boiling point, solvency power, and stability makes 1-Butylpyrrolidin-2-one particularly valuable among them .
The world-scale manufacture of 1-butylpyrrolidin-2-one is carried out via two main process families (Table 1).
Table 1 Representative industrial routes to 1-butylpyrrolidin-2-one
Route | Principal feedstocks | Key catalyst(s) / reagent(s) | Core conditions | Isolated yield | Typical chemical purity | Notes |
---|---|---|---|---|---|---|
A. Sequential lactamisation–alkylation | γ-Butyrolactone + liquid ammonia → 2-pyrrolidone; second step 2-pyrrolidone + 1-bromobutane | Step 1: tubular reactors lined with copper–aluminium oxide catalyst (CuO 83–85% w/w, Al₂O₃ 9–11% w/w, graphite 4–6% w/w) in reduced form [1] [2]. Step 2: sodium hydroxide-promoted nucleophilic substitution in biphasic medium [3] [4] | Lactamisation 250–290 °C, 8–16 MPa, 20–120 min residence [5] [1]; Alkylation 75–90 °C, 1 bar, 2–4 h [3] | ≥93% overall [1] | >99.5% (gas chromatography) after two-stage distillation [6] [7] | Continuous multistage plant with in-line solvent recovery [9] |
B. Catalytic hydrogenation of N-butenyl precursor | 1-(1-buten-1-yl)-2-pyrrolidinone | Palladium on activated carbon in ethyl acetate [3] | 100 °C, 4 MPa hydrogen, 4 h | 98% [3] | >99% after wiped-film distillation | Avoids halogenated reagents; adopted for specialty grades |
C. Direct aminolysis of γ-butyrolactone with butylamine | γ-Butyrolactone + butylamine (aqueous) | Copper-based heterogeneous catalysts on hydroxyapatite or silica-alumina supports [10] | 250–290 °C, 10 MPa, 4–18 h [10] | 90–93% [10] | 99% after vacuum stripping & polishing filtration | One-pot route; minimal inorganic salt waste |
A convenient bench-scale procedure (Table 2) uses potassium carbonate as base in a polar aprotic medium [4].
Table 2 Typical laboratory protocol
Reagent (moles) | Procedure | Outcome |
---|---|---|
Pyrrolidin-2-one (1.0) | Combine reagents in round-bottom flask fitted with reflux condenser; stir at 85 °C for 6 h [4] | Crude yield ≈ 88%; purified yield 80–85% after vacuum distillation (0.5 kPa, 120 °C) [3] |
1-Chlorobutane (1.2) | ||
Potassium carbonate (1.8) | ||
Toluene (0.6 L mol⁻¹) | Biphasic solvent enhances N- over O-alkylation selectivity (≥95%) [4] |
Irritant